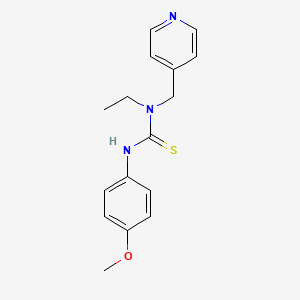

![molecular formula C12H15ClN2O3 B5572322 5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)

5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid" involves complex organic synthesis techniques. For example, a related compound, 6-chloro-3-((2-(S)-azetidinyl)methoxy)-5-((E)-2-(2-[18F]fluoropyridin-4-yl)vinyl)pyridine, was synthesized using Kryptofix 222 assisted no-carrier-added nucleophilic [18F]fluorination, followed by acidic deprotection, demonstrating the intricate steps involved in synthesizing such molecules (Zhang et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of nicotinic acid derivatives, including the subject compound, often focuses on the crystallographic characterization and the interactions within the molecule and with external molecules. For instance, studies on nicotinic acid hydrochloride have revealed detailed bond lengths and angles, providing insights into the structural configuration and potential interaction sites within similar compounds (Koo & Kim, 1963).

Chemical Reactions and Properties

The chemical reactions involving compounds of this nature often explore their reactivity with various reagents, aiming to elucidate their functional groups and potential biological activity. For example, the synthesis and identification of nicotinium sulfate from tobacco-extracted nicotine demonstrates the transformation of nicotine into a protic ionic liquid, showcasing the chemical versatility of nicotinic acid derivatives (Tamaddon & Azadi, 2017).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. The crystal structure of nicotinic acid hydrochloride provides valuable information on the compound's physical characteristics and how it may interact in solid form (Koo & Kim, 1963).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with other chemicals, and potential for forming bonds with biological molecules, are key to understanding the compound's applications. The synthesis and biological evaluation of pyridine-modified analogues highlight the importance of structural modifications in altering the chemical properties and biological activity of nicotinic acid derivatives (Lin et al., 2002).

Scientific Research Applications

Synthesis and Structural Studies

5-Chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid belongs to the family of chlorinated pyridine-3-carboxylic acids (nicotinic acids), which have been a subject of synthesis and structural studies. For instance, Mutterer and Weis (1976) explored the synthesis of chlorinated pyridine-3-carboxylic acids through oxidation methods, highlighting the chemical pathways and reactions involved in producing these compounds (Mutterer & Weis, 1976).

Herbicidal Activity

Research has been conducted on derivatives of nicotinic acid, like 5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid, for their potential use as herbicides. Yu et al. (2021) synthesized and tested various N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, finding significant herbicidal activity against certain plant species. This research suggests potential agricultural applications for these compounds (Yu et al., 2021).

Industrial Production Methods

The industrial production of nicotinic acid and its derivatives, including the compound , has been a topic of interest. Lisicki, Nowak, and Orlińska (2022) reviewed ecological methods for producing nicotinic acid, emphasizing the need for green chemistry approaches in the industry. This research is crucial for understanding the sustainable production of these chemicals (Lisicki et al., 2022).

Pharmaceutical Applications

In the pharmaceutical domain, nicotinic acid derivatives have been explored for various applications. Athimoolam and Natarajan (2007) discussed the use of nicotinic acid complexes in the treatment of hypertriglyceridemia, a condition characterized by high levels of triglycerides in the blood. This research provides insights into the potential medical applications of compounds related to 5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid (Athimoolam & Natarajan, 2007).

properties

IUPAC Name |

5-chloro-6-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3/c1-7-5-15(6-12(7,2)18)10-9(13)3-8(4-14-10)11(16)17/h3-4,7,18H,5-6H2,1-2H3,(H,16,17)/t7-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGGNOSNBHZNMC-KRTXAFLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C)O)C2=C(C=C(C=N2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C)O)C2=C(C=C(C=N2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-6-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)

![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)

![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)

![3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5572276.png)

![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)

![6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5572300.png)

![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)

![N-[4-(methylthio)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5572330.png)